molecular formula C67H94N14O21S2 B14754136 DOTA-[Tyr3]-Octreotide Acid

DOTA-[Tyr3]-Octreotide Acid

Cat. No.: B14754136
M. Wt: 1495.7 g/mol
InChI Key: MGIRFLMPSDEBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DOTA-[Tyr3]-Octreotide Acid is a compound that has gained significant attention in the field of medical imaging and therapy. It is a derivative of octreotide, a somatostatin analog, and is often used in conjunction with radiolabeling for diagnostic and therapeutic purposes. The compound is particularly noted for its ability to target somatostatin receptors, which are overexpressed in various types of neuroendocrine tumors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DOTA-[Tyr3]-Octreotide Acid typically involves solid-phase peptide synthesis (SPPS) This method allows for the efficient and cost-effective production of the compoundThe final product is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated synthesis modules are often employed to ensure consistency and quality. These modules allow for the precise control of reaction conditions, such as temperature, pH, and reagent concentrations, which are crucial for the successful synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions

DOTA-[Tyr3]-Octreotide Acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and labeling of this compound include:

Major Products

The major products formed from these reactions are radiolabeled peptides, which are used in positron emission tomography (PET) imaging and peptide receptor radionuclide therapy (PRRT) .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DOTA-[Tyr3]-Octreotide Acid is unique due to its specific binding affinity to somatostatin receptors and its versatility in forming stable complexes with various radiometals. This makes it highly effective for both diagnostic imaging and targeted radiotherapy .

Properties

Molecular Formula

C67H94N14O21S2

Molecular Weight

1495.7 g/mol

IUPAC Name

acetic acid;2-[[10-(4-aminobutyl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[3-phenyl-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C65H90N14O19S2.C2H4O2/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66;1-2(3)4/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98);1H3,(H,3,4)

InChI Key

MGIRFLMPSDEBOD-UHFFFAOYSA-N

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(C(C)O)C(=O)O)O.CC(=O)O

Origin of Product

United States

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